

# The Structure of Cyclopentyne: A Highly Strained and Reactive Intermediate

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## Compound of Interest

Compound Name: Cyclopentyne

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**Cyclopentyne** ( $C_5H_6$ ) is a fascinating and highly reactive cycloalkyne. Its structure is characterized by the incorporation of a carbon-carbon triple bond within a five-membered ring. This arrangement imposes immense geometric strain on the molecule, rendering it unstable under normal conditions and making it a transient intermediate in chemical reactions. Understanding the unique structural features of **cyclopentyne** is crucial for harnessing its synthetic potential in the development of novel chemical entities.

The inherent strain in **cyclopentyne** arises from the deviation of the bond angles around the sp-hybridized carbons of the alkyne from the ideal  $180^\circ$  to approximately  $116^\circ$ .<sup>[1]</sup> This significant distortion results in a bent triple bond and a high degree of ring strain, estimated to be around 74 kcal/mol.<sup>[1]</sup> The consequence of this high strain is a molecule with significant diradical character (approximately 10%), contributing to its exceptional reactivity, particularly in cycloaddition reactions.<sup>[1]</sup> Unlike its more stable, larger-ring cycloalkyne counterparts, **cyclopentyne** cannot be isolated and is typically generated *in situ* for immediate use in chemical transformations.

## Molecular Geometry and Electronic Structure

The geometry of **cyclopentyne** has been investigated through computational chemistry. Density Functional Theory (DFT) calculations provide valuable insights into its bond lengths and angles. The optimized structure reveals a puckered  $C_s$  symmetry.<sup>[1]</sup> The key geometric

parameters, as determined by DFT calculations at the PCM(THF)/M06-2X/6-311+G(2d,p) level of theory, are summarized in the table below.

Parameter	Atom(s)	Value
Bond Lengths (Å)		
C1≡C2		1.225
C2-C3		1.465
C3-C4		1.550
C4-C5		1.550
C5-C1		1.465
**Bond Angles (°) **		
C5-C1≡C2		116.2
C1≡C2-C3		116.2
C2-C3-C4		108.5
C3-C4-C5		104.1
C4-C5-C1		108.5

Note: The bond lengths and angles are calculated from the optimized Cartesian coordinates provided in the supplementary information of Garg et al., J. Am. Chem. Soc. 2014, 136, 42, 14706–14709.

## Experimental Protocols

Due to its high reactivity, **cyclopentyne** is generated as a transient intermediate that is immediately trapped by a reacting partner. A common and effective method for its in situ generation involves the fluoride-induced 1,2-elimination of a silyl triflate precursor.

## Synthesis of Cyclopentyne Precursor: 1-(trimethylsilyl)cyclopent-1-enyl

## trifluoromethanesulfonate

A general procedure for the synthesis of vinyl triflates from the corresponding silyl enol ethers can be adapted for the preparation of the **cyclopentyne** precursor.

### Materials:

- 1-(Trimethylsilyloxy)cyclopentene
- n-Butyllithium (n-BuLi) in hexanes
- N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) (Comins' reagent)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether (Et<sub>2</sub>O)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

### Procedure:

- A solution of 1-(trimethylsilyloxy)cyclopentene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
- A solution of Comins' reagent in anhydrous THF is then added dropwise to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
- The reaction is quenched by the addition of saturated aqueous NaHCO<sub>3</sub> solution.
- The aqueous layer is extracted with diethyl ether.

- The combined organic layers are washed with brine, dried over anhydrous  $MgSO_4$ , filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate.

## In Situ Generation and Trapping of Cyclopentyne

This protocol describes the generation of **cyclopentyne** from its silyl triflate precursor and its subsequent trapping with a diene, as reported by Garg and coworkers.

### Materials:

- 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate
- Trapping agent (e.g., 1,3-diphenylisobenzofuran)
- Cesium fluoride (CsF)
- Anhydrous acetonitrile (MeCN)

### Procedure:

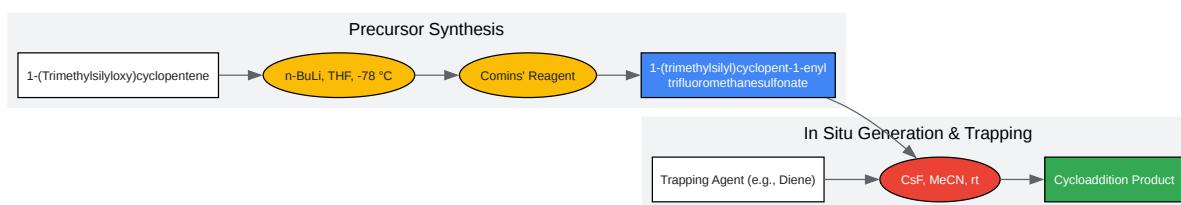
- To a solution of the trapping agent in anhydrous acetonitrile is added 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate.
- Cesium fluoride is added to the mixture in one portion.
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting materials and the formation of the trapped cycloadduct.
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to isolate the desired cycloaddition product.

## Visualizations

## Molecular Structure of Cyclopentyne

Caption: Optimized geometry of **cyclopentyne** with key bond lengths and angles.

## Experimental Workflow for Cyclopentyne Generation and Trapping



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Caption: Workflow for the synthesis of the **cyclopentyne** precursor and its subsequent in situ generation and trapping.

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## References

- 1. One-step synthesis of 2-cyclopentylcyclopentanone from cyclopentanone catalyzed by NiO-Co<sub>3</sub>O<sub>4</sub>/TiO<sub>2</sub>: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
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